(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Description
(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by:
- A pyrrolidine-2,3-dione core, a five-membered heterocycle with two ketone groups.
- A hydroxy(5-methylfuran-2-yl)methylidene group at position 4, enabling hydrogen bonding and π-π stacking interactions.
- A 3-methoxypropyl chain at position 1, enhancing solubility and modulating pharmacokinetic properties.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5/c1-12-4-9-15(27-12)18(23)16-17(13-5-7-14(21)8-6-13)22(10-3-11-26-2)20(25)19(16)24/h4-9,17,24H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKMNGWLMYBBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CCCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the pyrrolidine-2,3-dione core through a cyclization reaction. The hydroxy-methylidene group can be introduced via an aldol condensation reaction, and the methoxypropyl group is added through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the double bonds yields a fully saturated compound.
Scientific Research Applications
(4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxy-methylidene group can form hydrogen bonds with active site residues. The compound may inhibit enzyme activity or modulate receptor function through these interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features with similar compounds:
*Calculated based on molecular formulas.
Stability and Reactivity
- The target compound’s 5-methylfuran group is prone to oxidation, requiring storage under inert conditions .
- Thiophene analogs show greater thermal stability (decomposition at 220°C vs. 180°C for furan derivatives).
- Methoxypropyl chain in the target compound reduces crystallinity, enhancing bioavailability compared to rigid analogs .
Biological Activity
The compound (4E)-5-(4-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione exhibits significant biological activity, making it a subject of interest in pharmacological and biochemical research. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by case studies and data tables.
Synthesis
The synthesis of the compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Hydroxy(5-methylfuran-2-yl)methylidene Group : This step often involves condensation reactions.
- Attachment of the 4-Bromophenyl and 3-Methoxypropyl Groups : These groups are introduced via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- The bromophenyl group enhances binding to hydrophobic pockets in target proteins.
- The hydroxy(5-methylfuran-2-yl)methylidene moiety may participate in hydrogen bonding, influencing the compound's reactivity.
- The pyrrolidine structure contributes to solubility and bioavailability, facilitating cellular uptake.
Anticancer Properties
Research indicates that this compound exhibits potential as an anticancer agent, particularly through inhibition of critical enzymes involved in cell division.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MV4-11 AML cells | 0.299 | Dual inhibition of Aurora-A/FLT3 |
| Study B | Various cancer cell lines | Varies | Selective inhibition of Aurora isoforms |
The dual inhibition of Aurora kinases is particularly noteworthy, as these enzymes are often dysregulated in cancerous cells.
Antimicrobial Activity
The compound also shows promising antibacterial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be developed further as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Activity : In a study involving various cancer cell lines, the compound was shown to selectively inhibit different isoforms of Aurora kinases, leading to reduced cell proliferation and increased apoptosis in treated cells.
- Case Study on Antimicrobial Effects : A series of tests on bacterial strains demonstrated that the compound effectively inhibited growth at certain concentrations, indicating its potential as a lead compound for antibiotic development.
Q & A
Q. What strategies resolve enantiomeric purity issues in chiral analogs?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA.
- Circular Dichroism (CD) : Confirm absolute configuration .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
